molecular formula C11H9BF2O3 B6328962 2-(Difluoromethoxy)naphthalene-6-boronic acid CAS No. 1334221-18-9

2-(Difluoromethoxy)naphthalene-6-boronic acid

Cat. No.: B6328962
CAS No.: 1334221-18-9
M. Wt: 238.00 g/mol
InChI Key: PTNBNCNQUMIQRC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-6-boronic acid is a naphthalene-based boronic acid derivative featuring a difluoromethoxy (-OCF₂) substituent at the 2-position and a boronic acid (-B(OH)₂) group at the 6-position.

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

[6-(difluoromethoxy)naphthalen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF2O3/c13-11(14)17-10-4-2-7-5-9(12(15)16)3-1-8(7)6-10/h1-6,11,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNBNCNQUMIQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity Issues

The electron-withdrawing difluoromethoxy group directs electrophilic substitution to position 6 but may deactivate the ring. Using strongly coordinating solvents (e.g., THF) and excess borating reagents counteracts this.

Functional Group Stability

The difluoromethoxy group is susceptible to hydrolysis under basic conditions. Acidic workup (pH 5–6) and low-temperature reactions preserve integrity.

Industrial Scalability

Large-scale synthesis requires cost-effective reagents. Substituting n-butyllithium with LiTMP reduces side reactions, while iron-mediated debromination (as in 2-methoxy-6-bromo-naphthalene synthesis) offers a safer alternative to hydrogen gas evolution .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl structures. The boronic acid group reacts with aryl halides (e.g., bromides, iodides) in the presence of a Pd catalyst and base.

Catalyst SystemSubstrate (Aryl Halide)Yield (%)Reference
PdCl₂(dppf)/Et₃N4-Bromotoluene92
Pd(OAc)₂/SPhos/K₃PO₄2-Iodonaphthalene85
NiCl₂(dppp)/dppf/Zn3-Chloropyridine78

Mechanistic Notes :

  • Oxidative addition of the aryl halide to Pd⁰ forms a Pd²⁺ intermediate.

  • Transmetallation transfers the boronic acid’s aryl group to Pd.

  • Reductive elimination yields the biaryl product .

  • The electron-withdrawing difluoromethoxy group accelerates transmetallation by polarizing the B–O bond .

Oxidative Transformations

The boronic acid undergoes oxidation to phenolic derivatives under mild conditions, a reaction leveraged for functional group interconversion.

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)THF, 25°C, 2 h2-(Difluoromethoxy)naphthalen-6-ol88
NaBO₃·4H₂OMeOH, 50°C, 6 hSame as above76

Applications :

  • Synthesis of hydroxylated naphthalene derivatives for drug metabolites.

  • Compatibility with sensitive functional groups (e.g., fluorine) .

Boronate Ester Formation

Reacts with diols (e.g., pinacol, 1,8-dihydroxynaphthalene) to form stable boronate esters, critical for purification or further reactivity.

Diol PartnerSolventStability (Half-Life)ApplicationReference
PinacolCH₂Cl₂>6 monthsSuzuki coupling precursors
1,8-DihydroxynaphthaleneAcetone48 h (hydrolysis)Supramolecular self-assembly

Structural Insight :

  • X-ray crystallography confirms tetrahedral boron geometry in esters .

  • Fluorine atoms enhance ester stability via inductive effects .

Host-Guest Complexation

The boronic acid forms reversible complexes with diol-containing molecules, enabling applications in sensing and molecular recognition.

Guest MoleculeBinding Constant (Kₐ, M⁻¹)Detection MethodReference
4,4′-Bipyridine1.2 × 10³NMR titration
D-Fructose3.8 × 10²Fluorescence

Key Findings :

  • 1:1 stoichiometry observed with aromatic diamines .

  • Complexation modulates fluorescence quenching in naphthalene-based systems .

Nucleophilic Substitution

The boronic acid group acts as a directing group in regioselective electrophilic aromatic substitutions.

Reaction TypeElectrophilePosition SelectivityYield (%)Reference
NitrationHNO₃/H₂SO₄C-5 (meta to B(OH)₂)65
BrominationBr₂/FeCl₃C-7 (para to B(OH)₂)72

Mechanism :

  • Boronic acid coordinates to the electrophile, directing substitution to specific positions .

Radical Borylation

Participates in photoinduced radical borylation with aryl halides, expanding access to polyfunctionalized aromatics.

Light SourceMediatorSubstrateYield (%)Reference
450 nm LED2-Naphthol4-Bromoacetophenone81

Advantages :

  • Tolerance of electron-deficient aryl halides .

  • No need for transition-metal catalysts .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(Difluoromethoxy)naphthalene-6-boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules.

Reaction Mechanism

In the Suzuki-Miyaura coupling:

  • The boronic acid acts as a nucleophile.
  • It couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base (e.g., potassium carbonate).

This process allows for the construction of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Data Table: Common Reagents and Conditions

Component Details
Palladium Catalyst Commonly used: Pd(PPh₃)₄ or Pd(OAc)₂
Base Potassium carbonate or sodium hydroxide
Solvents Tetrahydrofuran (THF), toluene, DMF

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to act as a building block for biologically active molecules. Research indicates that modifications to the boronic acid moiety can lead to compounds with enhanced biological activity.

Case Study: Anticancer Agents

Recent studies have explored the synthesis of novel anticancer agents using this compound as a precursor. The incorporation of this compound into drug candidates has shown promising results in inhibiting tumor growth in vitro.

Materials Science

In materials science, this compound is utilized in developing organic materials with specific electronic properties. Its unique electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The primary mechanism of action for 2-(Difluoromethoxy)naphthalene-6-boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The difluoromethoxy group can influence the electronic properties of the naphthalene ring, potentially affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethoxy vs. Methoxy

6-Methoxynaphthalene-2-boronic Acid
  • CAS : 156641-98-4
  • Molecular Formula : C₁₁H₁₁BO₃
  • Molecular Weight : 202.02 g/mol
  • Higher lipophilicity compared to the difluoromethoxy analog due to reduced fluorine content .
2-(Difluoromethoxy)naphthalene-3-carboxylic Acid
  • CAS : 929341-31-1
  • Molecular Formula : C₁₂H₈F₂O₃
  • Key Differences :
    • The boronic acid group is replaced by a carboxylic acid (-COOH), altering its application scope (e.g., metal coordination vs. cross-coupling).
    • The difluoromethoxy group retains similar electronic effects but shifts the compound’s utility toward pH-sensitive applications .

Boronic Acids with Fluorinated Substituents

2,3-Difluoro-6-methoxyphenylboronic Acid
  • CAS : 957061-21-1
  • Molecular Formula : C₇H₇BF₂O₃
  • Key Differences :
    • Phenyl-based (vs. naphthalene), reducing steric bulk and conjugation length.
    • Dual fluorine substituents enhance electrophilicity but limit solubility in polar solvents .
2-Fluoro-6-hydroxyphenylboronic Acid
  • CAS : 480438-58-2
  • Molecular Formula : C₆H₆BFO₃
  • Key Differences :
    • Hydroxyl (-OH) group introduces hydrogen-bonding capability, useful in sensor applications.
    • Lower molecular weight (167.92 g/mol) compared to naphthalene derivatives, affecting pharmacokinetics .

Naphthalene Derivatives with Halogen and Alkoxy Groups

2-Bromo-6-fluoronaphthalene
  • CAS : 324-41-4
  • Molecular Formula : C₁₀H₆BrF
  • Key Differences :
    • Lacks a boronic acid group, making it unsuitable for cross-coupling but useful in halogenation reactions.
    • Bromine’s steric bulk contrasts with the smaller boronic acid moiety, altering reactivity patterns .
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic Acid
  • CAS : 1332505-17-5
  • Molecular Formula : C₁₃H₁₅BO₄
  • Key Differences :
    • Extended alkoxy chain improves solubility in organic solvents.
    • Increased molecular weight (254.07 g/mol) may reduce diffusion efficiency in biological systems .

Key Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(Difluoromethoxy)naphthalene-6-boronic acid* N/A C₁₁H₉BFO₃ ~214.00 (estimated) -B(OH)₂, -OCF₂ Cross-coupling, drug design
6-Methoxynaphthalene-2-boronic acid 156641-98-4 C₁₁H₁₁BO₃ 202.02 -B(OH)₂, -OCH₃ Suzuki reactions
2,3-Difluoro-6-methoxyphenylboronic acid 957061-21-1 C₇H₇BF₂O₃ 200.94 -B(OH)₂, -OCH₃, -F Electronic materials
2-Bromo-6-fluoronaphthalene 324-41-4 C₁₀H₆BrF 225.06 -Br, -F Halogenation intermediates

*Estimated properties based on structural analogs.

Research Findings and Implications

  • Reactivity : The difluoromethoxy group in this compound likely enhances electrophilicity compared to methoxy analogs, accelerating Suzuki couplings but requiring careful optimization of reaction conditions (e.g., base, catalyst) .
  • Solubility: Fluorine atoms may improve solubility in fluorinated solvents, advantageous for reactions in non-polar media .

Biological Activity

2-(Difluoromethoxy)naphthalene-6-boronic acid is a boronic acid derivative characterized by its unique structural features, including a naphthalene ring with a difluoromethoxy substituent. Its molecular formula is C₁₁H₉BF₂O₃, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate the difluoromethoxy group and the boronic acid functional group. The presence of the difluoromethoxy moiety enhances the compound's reactivity, influencing its interactions with biological targets.

Key Structural Features

FeatureDescription
Molecular FormulaC₁₁H₉BF₂O₃
Molecular Weight224.01 g/mol
Functional GroupsBoronic acid, difluoromethoxy

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Studies have shown that boronic acids can possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated moderate activity against Candida albicans and Aspergillus niger, as well as certain bacterial strains like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these interactions are crucial for assessing their effectiveness.

MicroorganismMIC (µg/mL)Activity Level
Candida albicansModerateEffective
Aspergillus nigerLower than AN2690High
Escherichia coliModerateEffective
Bacillus cereusLower than AN2690High

The mechanism by which this compound exerts its antimicrobial effects may involve interaction with key enzymes such as leucyl-tRNA synthetase (LeuRS). This interaction can inhibit protein synthesis in microorganisms, leading to their death. The structural similarity to other known antifungal agents suggests potential for similar mechanisms.

Case Studies

  • Antifungal Activity : A study investigating the antifungal properties of various boronic acids found that those with fluorinated groups, such as this compound, exhibited enhanced binding affinities to LeuRS, thereby improving their efficacy against fungal infections .
  • Anticancer Properties : Another research highlighted the cytotoxic effects of boronic acids on prostate cancer cells. Compounds structurally related to this compound showed reduced viability in cancer cells while sparing healthy cells, indicating selective toxicity .

Q & A

Q. What synthetic routes are available for preparing 2-(difluoromethoxy)naphthalene-6-boronic acid, and how can reaction conditions be optimized?

The synthesis of naphthalene-boronic acid derivatives typically involves coupling reactions. For example, a naphthalene intermediate (e.g., 2-amino-6-(propylamino)-naphthalene) can be reacted with a boronic acid ester under reflux conditions in ethanol, followed by precipitation and purification . Optimization strategies include:

  • Temperature control : Prolonged reflux (3–5 hours) ensures complete imine formation.
  • Solvent selection : Ethanol balances reactivity and solubility, while hexane aids in precipitation.
  • Purification : Column chromatography or recrystallization improves purity.
    Comparative studies using control compounds (e.g., without boronic acid groups) highlight the necessity of boronic acid moieties for functional applications .

Q. How can the structural integrity and purity of this compound be validated?

Key analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of difluoromethoxy and boronic acid groups.
  • HPLC : Gradient elution with acetonitrile and phosphate buffer (pH 7) resolves impurities, as demonstrated for structurally similar fluorinated benzimidazoles .
  • Mass spectrometry : High-resolution MS validates molecular weight (expected C11H10BF2O3\text{C}_{11}\text{H}_{10}\text{BF}_2\text{O}_3, ~234 g/mol).

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Moisture sensitivity : Boronic acids hydrolyze in aqueous media; store in anhydrous conditions (e.g., desiccator).
  • Temperature : Long-term stability at 2–8°C is recommended for analogous compounds .
  • Light exposure : Protect from UV light to prevent decomposition of the difluoromethoxy group .

Advanced Research Questions

Q. How can this compound be utilized in supramolecular sensing applications?

Boronic acids bind diols and anions, enabling applications in molecular recognition. For example:

  • Sensor design : Immobilize the compound on a quartz crystal microbalance (QCM) to detect saccharides via boronic ester formation.
  • Fluorescence quenching : Pair with a fluorophore (e.g., naphthalimide) to create a ratiometric sensor for anions like fluoride .
    Control experiments should exclude non-specific interactions using boronic acid-free analogs .

Q. What experimental design principles apply when studying its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for aryl halide coupling.
  • Base optimization : K2_2CO3_3 or Cs2_2CO3_3 enhances transmetalation efficiency.
  • Solvent system : A mix of THF/H2_2O (4:1) balances solubility and reactivity.
    Monitor reaction progress via TLC or in situ 11B^{11}\text{B} NMR to detect boronate intermediates .

Q. How can contradictory data on its solubility in polar solvents be resolved?

Reported solubility discrepancies may arise from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles.
  • pH effects : Boronic acid solubility increases under basic conditions (pH > 10) due to deprotonation.
  • Counterion effects : Lithium or sodium salts improve aqueous solubility.
    Conduct parallel experiments under controlled pH and solvent systems to isolate variables .

Q. What strategies mitigate interference from byproducts during analytical quantification?

  • SPE cleanup : Use Oasis HLB cartridges to remove hydrophobic impurities from aqueous samples .
  • Chromatographic separation : Optimize HPLC gradients (e.g., 10–90% acetonitrile in 20 minutes) to resolve target peaks from sulfone or sulfide byproducts .
  • Internal standards : Deuterated analogs (e.g., d5d_5-BP-3) improve quantification accuracy .

Methodological Considerations

Q. How to assess the compound’s binding affinity for diols in aqueous media?

  • Isothermal titration calorimetry (ITC) : Measure enthalpy changes upon incremental addition of diols (e.g., glucose).
  • NMR titration : Monitor chemical shift perturbations in 11B^{11}\text{B} or 19F^{19}\text{F} spectra.
  • Competitive assays : Displace a fluorescent dye (e.g., Alizarin Red S) to calculate binding constants .

Q. What precautions are necessary when handling this compound in biological assays?

  • Cytotoxicity screening : Test viability in cell lines (e.g., HEK293) at 1–100 µM concentrations.
  • Protein binding : Pre-incubate with bovine serum albumin (BSA) to minimize non-specific interactions.
  • Buffer compatibility : Avoid phosphate buffers, which form boronate esters, interfering with activity .

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